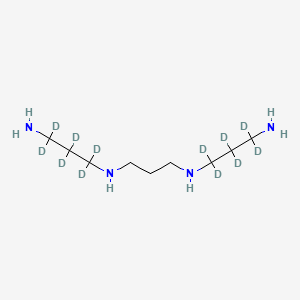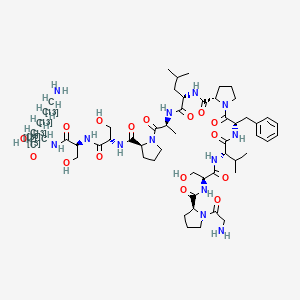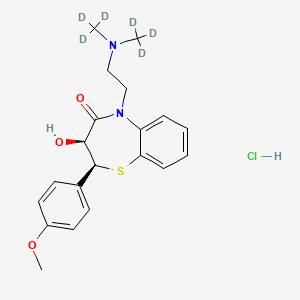
Ebov/marv-IN-3
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Ebov/marv-IN-3 is a potent inhibitor of Ebola virus (EBOV) and Marburg virus (MARV), both of which are members of the Filoviridae family. These viruses cause severe hemorrhagic fever in humans and non-human primates, with high mortality rates. This compound has shown significant antiviral activity by targeting the viral glycoproteins, making it a promising candidate for therapeutic development .
Métodos De Preparación
The synthesis of Ebov/marv-IN-3 involves a combination of structure-based design, selection of expression systems, and purification methods to produce uniform and stable glycoprotein trimers. The synthetic route typically includes the following steps:
Structure-Based Design: Designing the compound based on the structure of the viral glycoproteins.
Expression System Selection: Choosing an appropriate expression system to produce the glycoproteins.
Purification: Using purification methods to obtain uniform and stable glycoprotein trimers
Análisis De Reacciones Químicas
Ebov/marv-IN-3 undergoes various chemical reactions, including:
Oxidation: The compound can undergo oxidation reactions, which may alter its antiviral properties.
Reduction: Reduction reactions can also occur, potentially affecting the compound’s efficacy.
Substitution: Substitution reactions may be used to modify the compound’s structure to enhance its antiviral activity.
Common reagents and conditions used in these reactions include oxidizing agents, reducing agents, and various solvents. The major products formed from these reactions are typically modified versions of the original compound with altered antiviral properties .
Aplicaciones Científicas De Investigación
Ebov/marv-IN-3 has a wide range of scientific research applications, including:
Chemistry: Used in the study of viral glycoproteins and their interactions with inhibitors.
Biology: Helps in understanding the mechanisms of viral entry and replication.
Medicine: Potential therapeutic agent for treating infections caused by EBOV and MARV.
Industry: Used in the development of antiviral drugs and vaccines
Mecanismo De Acción
Ebov/marv-IN-3 exerts its effects by binding to the hydrophobic pocket close to the EBOV Y517 residue. This binding inhibits the entry of the virus into host cells by blocking the interaction between the viral glycoprotein and the host cell receptors. The compound targets the viral glycoproteins, preventing the virus from successfully infecting the host cells .
Comparación Con Compuestos Similares
Ebov/marv-IN-3 is unique in its ability to inhibit both EBOV and MARV. Similar compounds include:
Toremifene: An entry inhibitor that binds to the internal fusion loop region of the Ebola virus glycoprotein.
Imipramine: Another entry inhibitor that targets the HR2 domain of the Marburg virus glycoprotein.
Paroxetine: A small molecule that inhibits viral entry by increasing drug exposure in the lysosome
These compounds share similar mechanisms of action but differ in their specific targets and efficacy against different filoviruses.
Propiedades
Fórmula molecular |
C27H29F3N2O6 |
|---|---|
Peso molecular |
534.5 g/mol |
Nombre IUPAC |
1-[2-hydroxy-3-[4-methyl-2-oxo-3-[[4-(trifluoromethoxy)phenyl]methyl]chromen-7-yl]oxypropyl]piperidine-4-carboxamide |
InChI |
InChI=1S/C27H29F3N2O6/c1-16-22-7-6-21(36-15-19(33)14-32-10-8-18(9-11-32)25(31)34)13-24(22)37-26(35)23(16)12-17-2-4-20(5-3-17)38-27(28,29)30/h2-7,13,18-19,33H,8-12,14-15H2,1H3,(H2,31,34) |
Clave InChI |
JZHFBYJXKDDCIX-UHFFFAOYSA-N |
SMILES canónico |
CC1=C(C(=O)OC2=C1C=CC(=C2)OCC(CN3CCC(CC3)C(=O)N)O)CC4=CC=C(C=C4)OC(F)(F)F |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


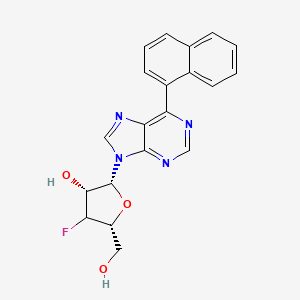

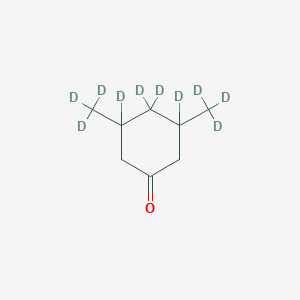
![5-bromo-1-[(1R,2R,4R)-3-hydroxy-4-(hydroxymethyl)-2-methoxycyclopentyl]pyrimidine-2,4-dione](/img/structure/B12396727.png)

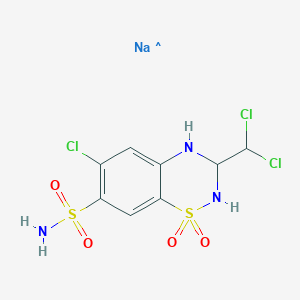


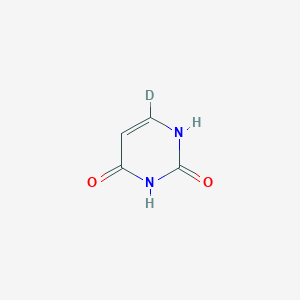
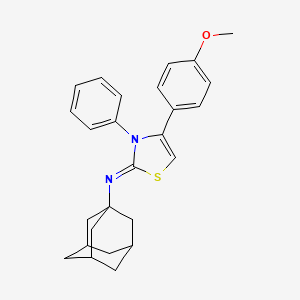
![9-[(2R,4R,5R)-3,4-dihydroxy-5-(hydroxymethyl)thiolan-2-yl]-1H-purin-6-one](/img/structure/B12396775.png)
